![molecular formula C18H15N5O B12601065 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-80-9](/img/structure/B12601065.png)
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an ethoxy group at position 4 and a quinolin-3-yl group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxy-2-aminopyrimidine with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
科学的研究の応用
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline derivatives: Compounds with a quinoline moiety are known for their antimicrobial and anticancer properties.
Uniqueness
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the ethoxy and quinolin-3-yl groups enhances its potential as a versatile compound in medicinal chemistry .
特性
CAS番号 |
917759-80-9 |
|---|---|
分子式 |
C18H15N5O |
分子量 |
317.3 g/mol |
IUPAC名 |
4-ethoxy-6-quinolin-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O/c1-2-24-17-16-15(22-18(19)23-17)8-7-14(21-16)12-9-11-5-3-4-6-13(11)20-10-12/h3-10H,2H2,1H3,(H2,19,22,23) |
InChIキー |
HWNJWLARHFZYCP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4N=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





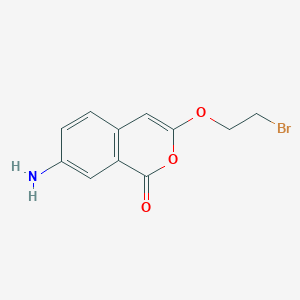

![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
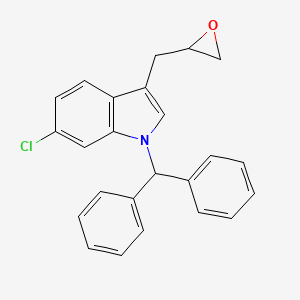
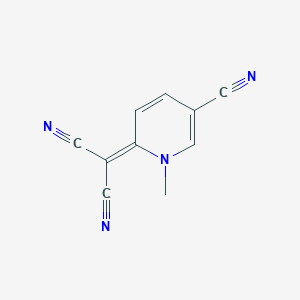
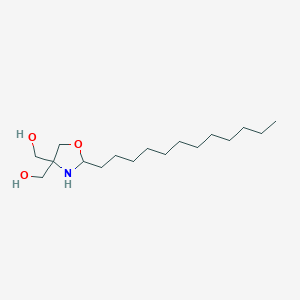
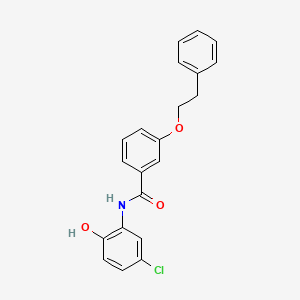
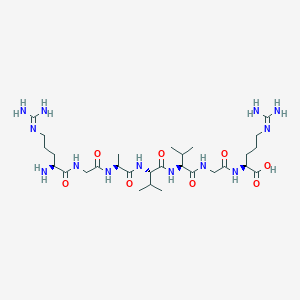
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
